7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol
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Overview
Description
7-Methyl-1,9-dioxaspiro[55]undecan-4-ol is a spirocyclic compound characterized by a unique structural framework that includes a spiro[55]undecane core with two oxygen atoms forming a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol typically involves the Prins cyclization reaction. This method allows for the construction of the spirocyclic scaffold in a single step, incorporating various substituents at specific positions . The reaction conditions often include the use of methanesulfonic acid (MeSO₃H) as a catalyst and but-3-en-1-ol as a reactant .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the substituent being introduced but may include the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism by which 7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1,7-Dioxaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but lacks the methyl group at the 7-position.
1-Oxa-9-azaspiro[5.5]undecane: This compound includes a nitrogen atom in the spirocyclic ring, which can significantly alter its chemical properties and biological activity.
2,4-Dioxaspiro[5.5]undecane: Another similar compound with a different arrangement of oxygen atoms in the spirocyclic ring.
Uniqueness: 7-Methyl-1,9-dioxaspiro[55]undecan-4-ol is unique due to the presence of the methyl group at the 7-position, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C10H18O3 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
11-methyl-1,9-dioxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C10H18O3/c1-8-7-12-5-3-10(8)6-9(11)2-4-13-10/h8-9,11H,2-7H2,1H3 |
InChI Key |
VCVGZAVNAQLHGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCC12CC(CCO2)O |
Origin of Product |
United States |
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